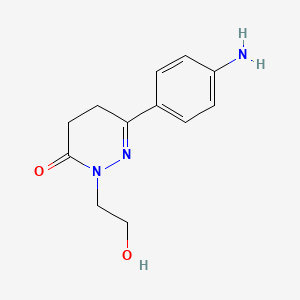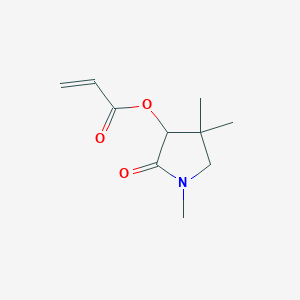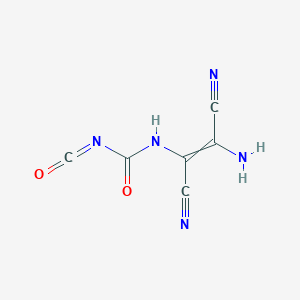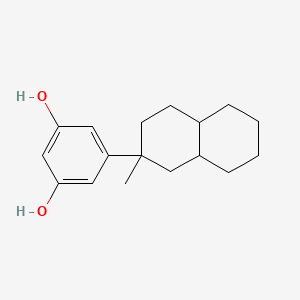
5-(2-Methyldecahydronaphthalen-2-yl)benzene-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Methyldecahydronaphthalen-2-yl)benzene-1,3-diol is a chemical compound known for its unique structure and properties It belongs to the class of dihydroxybenzenes, which are organic compounds containing two hydroxyl groups substituted onto a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methyldecahydronaphthalen-2-yl)benzene-1,3-diol typically begins with the reaction of resorcinol with trifluoroacetic acid to produce an acetate ester. The acetate ester is then reacted with ethylene oxide to form an ether. This ether is subsequently reacted with 2,4,5-octane triol to produce the desired compound. The process can be simplified by using boron trifluoride etherate as a catalyst .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The use of efficient catalysts and optimized reaction conditions is crucial for industrial production to ensure high yield and purity.
化学反応の分析
Types of Reactions
5-(2-Methyldecahydronaphthalen-2-yl)benzene-1,3-diol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the benzene ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a catalyst can facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones and carboxylates.
Reduction: Alcohols and alkanes.
Substitution: Halogenated benzenes and other substituted aromatic compounds.
科学的研究の応用
5-(2-Methyldecahydronaphthalen-2-yl)benzene-1,3-diol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential neuroprotective properties and effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects, particularly in neuroprotection.
Industry: Utilized in the production of specialized chemicals and materials.
作用機序
The mechanism of action of 5-(2-Methyldecahydronaphthalen-2-yl)benzene-1,3-diol involves its interaction with molecular targets and pathways. The compound is known to exert its effects through the modulation of oxidative stress pathways, potentially by acting as an antioxidant. It interacts with reactive oxygen species (ROS) and helps in reducing oxidative damage to cells .
類似化合物との比較
Similar Compounds
5-(2-Methyloctan-2-yl)benzene-1,3-diol: A deuterated impurity of the drug Lisdexamfetamine, known for its neuroprotective properties.
3-Methylcatechol: A methylated derivative of catechol.
4-Methylcatechol: Another methylated derivative of catechol.
Uniqueness
5-(2-Methyldecahydronaphthalen-2-yl)benzene-1,3-diol is unique due to its specific structure, which includes a decahydronaphthalene moiety. This structural feature distinguishes it from other dihydroxybenzenes and contributes to its distinct chemical and biological properties.
特性
CAS番号 |
828300-31-8 |
|---|---|
分子式 |
C17H24O2 |
分子量 |
260.4 g/mol |
IUPAC名 |
5-(2-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-naphthalen-2-yl)benzene-1,3-diol |
InChI |
InChI=1S/C17H24O2/c1-17(14-8-15(18)10-16(19)9-14)7-6-12-4-2-3-5-13(12)11-17/h8-10,12-13,18-19H,2-7,11H2,1H3 |
InChIキー |
KWFMNTRDCLKPDB-UHFFFAOYSA-N |
正規SMILES |
CC1(CCC2CCCCC2C1)C3=CC(=CC(=C3)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


phosphinate](/img/structure/B14215862.png)
![3-[2-(Ethylideneamino)-1,3-thiazol-4-yl]-2H-1-benzopyran-2-one](/img/structure/B14215863.png)
![6-Hydroxy-8-[(trimethylsilyl)methyl]deca-8,9-dien-2-one](/img/structure/B14215864.png)
![1,2,4-Triazolo[4,3-a]pyrimidine, 3-(3,4-dimethoxyphenyl)-5,7-dimethyl-](/img/structure/B14215883.png)
![3-Ethoxy-5-methyl-1-phenyl-5H-benzo[b]carbazole-6,11-dione](/img/structure/B14215890.png)
![1-[5-(Dihexylamino)thiophen-2-YL]-2-hydroxy-2-methylpropan-1-one](/img/structure/B14215895.png)
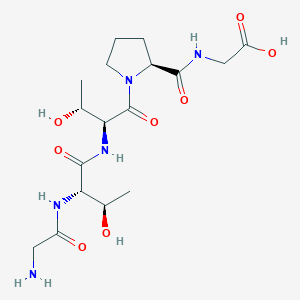
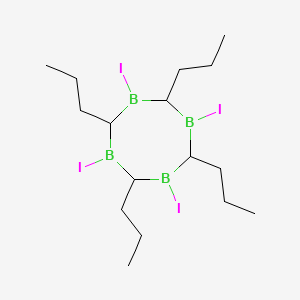

![3-[2-(4-Chlorophenyl)ethyl]-1-methylquinazoline-2,4(1H,3H)-dione](/img/structure/B14215907.png)
![1-[(2,2,6,6-Tetramethylcyclohexyl)oxy]butan-2-one](/img/structure/B14215918.png)
